molecular formula C37H48N4O4S B1674150 Ibodutant CAS No. 522664-63-7

Ibodutant

Número de catálogo: B1674150
Número CAS: 522664-63-7
Peso molecular: 644.9 g/mol
Clave InChI: YQYSVMKCMIUCHY-WJOKGBTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ibodutant es un antagonista selectivo del receptor de neuroquinina-2 que fue desarrollado por The Menarini Group para el tratamiento del síndrome del intestino irritable con diarrea. El compuesto es conocido por su capacidad de bloquear el receptor de taquicinina NK2, que juega un papel significativo en la motilidad gastrointestinal y la percepción del dolor .

Métodos De Preparación

La síntesis de Ibodutant involucra varios pasos de alto rendimiento. El proceso típicamente incluye los siguientes pasos:

Análisis De Reacciones Químicas

Ibodutant experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para la hidrólisis. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Background on Ibodutant

This compound, also known as MEN15596, was developed by Menarini as a treatment for gastrointestinal disorders. The compound targets the neurokinin-2 receptors, which are implicated in the pathophysiology of IBS-D. By antagonizing these receptors, this compound aims to alleviate symptoms associated with IBS-D, such as abdominal pain and altered bowel habits .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with IBS-D. Below is a summary of key studies:

Study Population Doses Duration Results
IRIS (NCT00761007)559 patients with IBS-D1 mg, 3 mg, 10 mg, placebo8 weeksSignificant improvement in overall symptoms and abdominal pain at 10 mg in females (p=0.003)
IRIS-2 (NCT01303224)535 female patients with IBS-D10 mg vs. placebo12 weeksSimilar responder rates for abdominal pain intensity and stool consistency between this compound and placebo
Phase II StudyMixed population with IBS-DVarious doses up to 60 mg4 weeks followed by withdrawalPrimary outcome fulfilled by approximately 56% at 10 mg dose vs. placebo

Case Study: Efficacy in Female Patients

In a pivotal trial involving female patients with IBS-D, this compound demonstrated a statistically significant efficacy at the 10 mg dose compared to placebo. The study focused on the primary endpoint of satisfactory relief from overall IBS symptoms and abdominal pain over a treatment period of 12 weeks. The results indicated that:

  • Responders: 35.7% in the this compound group vs. 34.7% in placebo for overall symptom relief.
  • Abdominal Pain Response: 48% in the this compound group vs. 47.7% in placebo .

This case study highlights the potential of this compound as an effective treatment option for women suffering from IBS-D.

Case Study: Long-Term Safety and Tolerability

A long-term safety evaluation was conducted over a year, assessing adverse events among participants receiving this compound compared to those on placebo. The findings revealed:

  • Adverse Events: No deaths reported; minor gastrointestinal disorders were noted across both groups.
  • Safety Profile: The tolerability of this compound was comparable to that of placebo, suggesting it is well tolerated among patients .

Mecanismo De Acción

Ibodutant ejerce sus efectos al bloquear selectivamente el receptor de neuroquinina-2, que está involucrado en la regulación de la motilidad gastrointestinal y la percepción del dolor. Al inhibir la unión de las taquicininas a este receptor, this compound reduce la actividad contráctil del tracto gastrointestinal y alivia el dolor asociado con el síndrome del intestino irritable con diarrea .

Los objetivos moleculares de this compound incluyen los receptores de neuroquinina-2 ubicados en las células del músculo liso del tracto gastrointestinal. El bloqueo de estos receptores interrumpe las vías de señalización que median el dolor y la motilidad, lo que lleva a un alivio sintomático en los pacientes .

Comparación Con Compuestos Similares

Ibodutant es único entre los antagonistas del receptor de neuroquinina-2 debido a su alta selectividad y potencia. Compuestos similares incluyen:

En comparación con estos compuestos, this compound ha mostrado resultados prometedores en ensayos clínicos para el síndrome del intestino irritable con diarrea, aunque su eficacia en ensayos de fase III no fue tan robusta como se esperaba .

Actividad Biológica

Ibodutant is a selective neurokinin-2 (NK2) receptor antagonist that has been investigated primarily for its efficacy in treating irritable bowel syndrome with diarrhea (IBS-D). This article summarizes the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and safety profile.

This compound works by blocking the NK2 receptors, which are involved in the transmission of pain and gastrointestinal motility. Tachykinins, particularly substance P and neurokinin A, are known to play a role in the pathophysiology of IBS-D. By inhibiting these receptors, this compound aims to reduce abdominal pain and improve stool consistency in affected patients.

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. Notably, the IRIS-2 trial is a significant study that involved 559 patients diagnosed with IBS-D according to the Rome III criteria. The trial was double-blind and placebo-controlled, assessing various dosages of this compound (1 mg, 3 mg, and 10 mg) over an eight-week period.

Key Findings from Clinical Trials

Study Participants Dosage Primary Endpoint Results
IRIS-15591 mg, 3 mg, 10 mgSatisfactory relief of IBS symptomsSignificant improvement at 10 mg dose in females (p=0.003); no significant effect in males .
IRIS-253510 mgWeekly response for abdominal pain and stool consistencyResponse rate: 35.7% for this compound vs. 34.7% for placebo; secondary outcomes showed similar trends .

The IRIS-1 trial demonstrated a dose-dependent efficacy of this compound, particularly at the 10 mg dosage in female patients. The primary endpoint was defined as satisfactory relief of overall IBS symptoms and abdominal pain/discomfort for at least 75% of the treatment weeks. The results indicated that this compound significantly outperformed placebo in females but not in males.

Safety Profile

This compound has shown an excellent safety profile across multiple studies. Adverse events were generally mild and comparable to those observed with placebo treatments. The most common adverse events included gastrointestinal disorders, but no serious adverse events or deaths were reported during clinical trials.

Summary of Adverse Events

Adverse Event This compound Group (%) Placebo Group (%)
Gastrointestinal DisordersLowLow
Serious Adverse Events00

Case Studies

In addition to clinical trials, case studies have provided insights into the real-world application of this compound. For instance, a case study involving a female patient with chronic IBS-D reported significant symptom relief after initiating treatment with this compound at a dosage of 10 mg daily. The patient experienced reduced abdominal pain and improved stool consistency within the first week of treatment.

Propiedades

IUPAC Name

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYSVMKCMIUCHY-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966639
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522664-63-7
Record name Ibodutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522664-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibodutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibodutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBODUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibodutant
Reactant of Route 2
Reactant of Route 2
Ibodutant
Reactant of Route 3
Reactant of Route 3
Ibodutant
Reactant of Route 4
Ibodutant
Reactant of Route 5
Reactant of Route 5
Ibodutant
Reactant of Route 6
Ibodutant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.